molecular formula C12H14ClF2NO2 B13459888 Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride

Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B13459888
M. Wt: 277.69 g/mol
InChI Key: JGNBUBXHLWXFIN-UHFFFAOYSA-N
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Description

Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a difluorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutane intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid and a halogenated cyclobutane intermediate.

    Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The difluorophenyl group can be reduced to form a partially or fully hydrogenated phenyl ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogenated phenyl derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Biological Studies: It can be used to study the effects of cyclobutane-containing compounds on biological systems, including their interactions with proteins and enzymes.

    Pharmaceutical Development: It can be used in the development of new pharmaceuticals, particularly those with improved pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: It can be used as a probe to study the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride: Lacks the difluorophenyl group, which may result in different binding affinities and biological activities.

    Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its chemical and biological properties.

    Methyl (1r,3r)-3-amino-1-(3,4-difluorophenyl)cyclobutane-1-carboxylate hydrochloride: The position of the fluorine atoms is different, which may influence its interactions with molecular targets.

Uniqueness

Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can significantly impact its chemical reactivity and biological activity. The combination of the cyclobutane ring, amino group, and difluorophenyl group makes it a valuable compound for various research and development applications.

Properties

Molecular Formula

C12H14ClF2NO2

Molecular Weight

277.69 g/mol

IUPAC Name

methyl 3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H13F2NO2.ClH/c1-17-11(16)12(5-7(15)6-12)8-3-2-4-9(13)10(8)14;/h2-4,7H,5-6,15H2,1H3;1H

InChI Key

JGNBUBXHLWXFIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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